
1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is a naturally occurring isoquinoline alkaloid that has been found in various plant species. It has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis of Dopamine Antagonists
1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline has been studied in the synthesis of 8-aryltetrahydroisoquinolines, serving as dopamine antagonists. These compounds, synthesized using aryloxazolines as key intermediates, have been evaluated for potential neuroleptic activity. However, their in vivo effectiveness as antipsychotic agents, compared to standard neuroleptic agents, was not substantiated (Ellefson et al., 1980).
Tetrahydroisoquinoline Synthesis
Research has delved into various aspects of 1,2,3,4-tetrahydroisoquinoline synthesis, including an improved synthesis method for 2-(m-methoxyphenyl)ethylamine, a key component. This synthesis process involves treating m-anisaldehyde with potassium cyanide and ethyl chloroformate, followed by specific reactions leading to the tetrahydroisoquinolines (Kashdan et al., 1982).
Synthesis of Tetrazolyl-substituted Azocines
1-(p-Methoxyphenyl)tetrazolyl-substituted 1,2,3,4-tetrahydroisoquinolines, when reacted with activated alkynes, form tetrazolyl-substituted azocines. This synthesis reveals complex pathways and highlights the chemical versatility of 1,2,3,4-tetrahydroisoquinoline derivatives (Titov et al., 2018).
Anticancer Agent Synthesis
1,2,3,4-Tetrahydroisoquinoline compounds have been explored as potential anticancer agents. These derivatives, part of the tetrahydroisoquinoline family of alkaloids, have been studied for their cytotoxic activities on various cancer cell lines, demonstrating potential as novel anticancer drugs (Redda et al., 2010).
Synthesis of Optically Active Derivatives
Optically active diaryl tetrahydroisoquinoline derivatives have been synthesized and structurally analyzed. These compounds are significant for stereocontrol in catalyst applications, with implications in chiral synthesis and pharmaceutical development (Naicker et al., 2011).
Diastereoselective Synthesis
Diastereoselective addition of chiral acetaldehyde acetals to various imines has been utilized in the asymmetric synthesis of 1-aryltetrahydroisoquinolines. This process is key in producing enantiomerically pure dihydroisoquinolines, which have relevance in medicinal chemistry (Wünsch & Nerdinger, 1999).
Synthesis of Antiarrhythmic Compounds
1-Nitrophenyl-6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinolines have been synthesized and studied for their antiarrhythmic properties. This research provides insights into the cardiovascular effects of tetrahydroisoquinoline derivatives (Markaryan et al., 2000).
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-18-15-9-5-4-8-14(15)16-13-7-3-2-6-12(13)10-11-17-16/h2-9,16-17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYWJYAVCVORST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C3=CC=CC=C3CCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate](/img/structure/B3155518.png)

![1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bh)-one hydrochloride](/img/structure/B3155533.png)
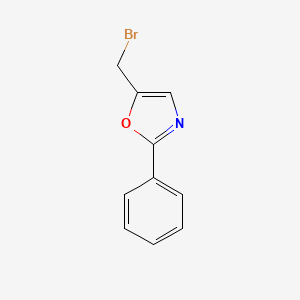
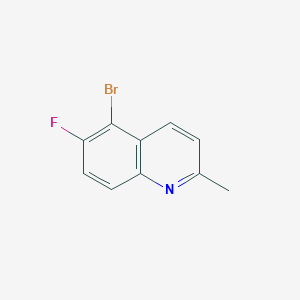
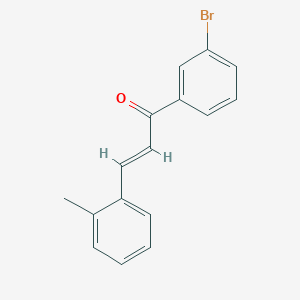
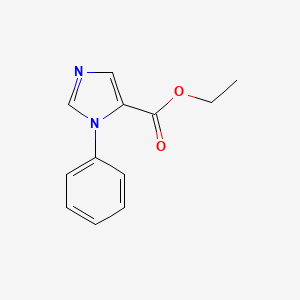


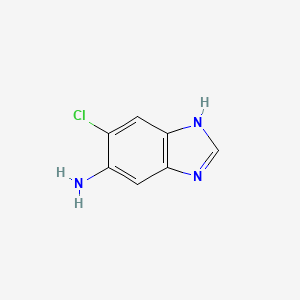

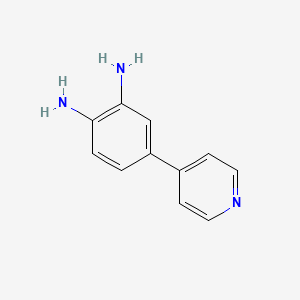
![N-[(3-chlorophenyl)methyl]-3-iodobenzamide](/img/structure/B3155601.png)
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-phenylphenyl)prop-2-en-1-one](/img/structure/B3155603.png)